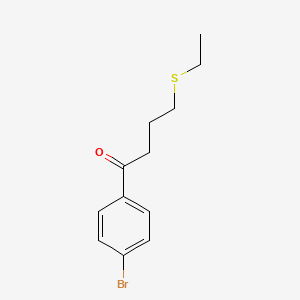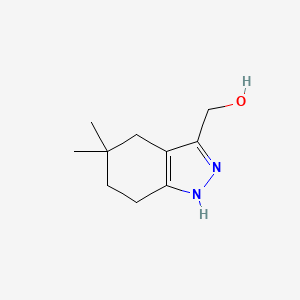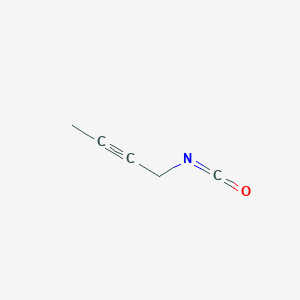![molecular formula C11H11BrO3 B15303980 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid](/img/structure/B15303980.png)
2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid is an organic compound with the molecular formula C11H11BrO3 It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a 1-(4-bromophenoxy)cyclopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid typically involves the following steps:
Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Synthesis of 4-bromophenoxycyclopropane: The 4-bromophenol is then reacted with cyclopropyl bromide in the presence of a base such as potassium carbonate to form 4-bromophenoxycyclopropane.
Formation of this compound: Finally, the 4-bromophenoxycyclopropane is reacted with chloroacetic acid in the presence of a base to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming phenoxycyclopropylacetic acid.
Substitution: The bromine atom can be substituted with other functional groups such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of phenoxycyclopropylacetic acid.
Substitution: Formation of amino or hydroxyl derivatives.
Aplicaciones Científicas De Investigación
2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used to study the effects of brominated phenoxy compounds on biological systems.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopropyl group play crucial roles in its biological activity. The compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromophenoxyacetic acid: Similar structure but lacks the cyclopropyl group.
Phenoxyacetic acid: Lacks both the bromine atom and the cyclopropyl group.
Cyclopropylacetic acid: Lacks the bromophenoxy group.
Uniqueness
2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid is unique due to the presence of both the bromophenoxy and cyclopropyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H11BrO3 |
|---|---|
Peso molecular |
271.11 g/mol |
Nombre IUPAC |
2-[1-(4-bromophenoxy)cyclopropyl]acetic acid |
InChI |
InChI=1S/C11H11BrO3/c12-8-1-3-9(4-2-8)15-11(5-6-11)7-10(13)14/h1-4H,5-7H2,(H,13,14) |
Clave InChI |
BMWPGQKHNXXNRW-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CC(=O)O)OC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclohexyl]-1,3,2-dioxaborolane, cis](/img/structure/B15303907.png)

![{[4-Bromo-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B15303913.png)

![6,6,8,8-Tetramethyl-7-oxaspiro[3.5]nonan-2-one](/img/structure/B15303926.png)
![Tert-butyl 6-{[(benzyloxy)carbonyl]amino}-1,4-diazepane-1-carboxylate](/img/structure/B15303927.png)
![2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B15303931.png)







